molecular formula C13H8N2O3S B11845689 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 832080-83-8

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B11845689
CAS No.: 832080-83-8
M. Wt: 272.28 g/mol
InChI Key: YPATZSBHEXROHT-UHFFFAOYSA-N
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Description

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that contains both quinoxaline and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the formation of the quinoxaline ring followed by the introduction of the thiophene moiety. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The thiophene ring can then be introduced through a series of reactions involving thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline-2,3-dione derivatives, while reduction reactions can produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxaline and thiophene derivatives .

Scientific Research Applications

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and thiophene-containing heterocycles, such as:

Uniqueness

The uniqueness of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid lies in its combination of the quinoxaline and thiophene rings, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science.

Properties

CAS No.

832080-83-8

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

2-oxo-3-thiophen-2-yl-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C13H8N2O3S/c16-12-11(10-2-1-5-19-10)14-9-6-7(13(17)18)3-4-8(9)15-12/h1-6H,(H,15,16)(H,17,18)

InChI Key

YPATZSBHEXROHT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O

Origin of Product

United States

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